molecular formula C15H11NO6S2 B12154446 C15H11NO6S2

C15H11NO6S2

Cat. No.: B12154446
M. Wt: 365.4 g/mol
InChI Key: DYFKIRSJFMIWQT-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H11NO6S2 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H11NO6S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a substituted benzene derivative with a sulfonating agent to introduce sulfonic acid groups. This is followed by a series of reactions to introduce the remaining functional groups, such as nitro and hydroxyl groups, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C15H11NO6S2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

C15H11NO6S2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which C15H11NO6S2 exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to C15H11NO6S2 include other sulfonated aromatic compounds and nitroaromatic compounds. Examples include:

    C14H10NO6S2: A closely related compound with a similar structure but different functional groups.

    C16H12NO6S2: Another related compound with an additional carbon atom in its structure.

Uniqueness

This compound: is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

The compound with the molecular formula C15H11NO6S2 is identified as a sulfonamide derivative of nitazoxanide, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound can be structurally represented as a sulfonamide derivative, which typically enhances the biological activity of compounds through various mechanisms. The presence of functional groups such as sulfonyl and hydroxyl moieties contributes to its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on nitazoxanide and its derivatives reveal potent activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Moderate efficacy against Escherichia coli and significant resistance observed in Pseudomonas aeruginosa.
  • Fungal activity : Inhibition of yeast strains such as Candida albicans has also been reported.

Table 1 summarizes the antimicrobial efficacy of related compounds:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus6 µM
NitazoxanideEscherichia coli10 µM
Chalcone DerivativeCandida albicans5 µg/mL

2. Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Studies indicate that metal complexes of nitazoxanide enhance its antioxidant capacity significantly compared to the free ligand. For example, the IC50 values for free nitazoxanide range from 50 to 100 μg/mL, while metal complexes like NTZ-Ni(II) demonstrate lower IC50 values around 53.45 μg/mL, indicating superior radical scavenging activity.

3. Anticancer Activity

This compound shows promising anticancer properties, particularly when complexed with transition metals. The following findings highlight its efficacy against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 24.5 µM
  • HeLa (cervical cancer) : IC50 = 21.5 µM

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study 1: Efficacy Against SARS-CoV-2

A recent study investigated the binding affinity of nitazoxanide derivatives to the SARS-CoV-2 protease (6LU7). The findings indicated that metal complexes significantly enhance antiviral potency by improving binding energies, suggesting potential therapeutic applications in COVID-19 treatment.

Case Study 2: Antioxidant Mechanisms

In vitro assays demonstrated that NTZ-Ni(II) complexes effectively reduce oxidative stress markers in cancer models, supporting their role as potential adjunct therapies in cancer management.

Properties

Molecular Formula

C15H11NO6S2

Molecular Weight

365.4 g/mol

IUPAC Name

6-methoxy-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid

InChI

InChI=1S/C15H11NO6S2/c1-21-6-4-2-3-5-7-8(14(19)22-9(5)6)11(13(17)18)23-12-10(7)24-15(20)16-12/h2-4,7-8,11H,1H3,(H,16,20)(H,17,18)

InChI Key

DYFKIRSJFMIWQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C3C2C4=C(NC(=O)S4)SC3C(=O)O

Origin of Product

United States

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